molecular formula C13H15Cl2N3 B033189 Penconazol CAS No. 66246-88-6

Penconazol

Cat. No. B033189
CAS RN: 66246-88-6
M. Wt: 284.18 g/mol
InChI Key: WKBPZYKAUNRMKP-UHFFFAOYSA-N
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Description

Synthesis Analysis

Penconazole, chemically known as 1-[2-(2,4-Dichlorophenyl)pentyl]-1H-1,2,4-triazole, is synthesized through a multi-step chemical process involving the coupling of 2,4-dichlorophenyl with a suitable pentyl-derived triazole moiety. The synthesis pathway is carefully designed to ensure the correct attachment of the pentyl group to the triazole ring, which is crucial for the fungicide's biological activity. The compound crystallizes as a racemate, indicating the presence of two enantiomers in equal proportions. The synthesis process emphasizes the creation of a compound with a specific dihedral angle between the benzene and triazole rings, influencing its biological efficacy (Rizzoli, Marku, & Greci, 2009).

Molecular Structure Analysis

The molecular structure of penconazole features a triazole ring attached to a 2,4-dichlorophenyl group through a pentyl linker. This structure is pivotal for its mode of action, as the spatial arrangement allows for effective inhibition of the target enzyme in fungi. The dihedral angle between the benzene and triazole rings, approximately 24.96°, plays a significant role in its biological activity, affecting the compound's binding affinity to the enzymatic site (Rizzoli, Marku, & Greci, 2009).

Scientific Research Applications

  • Antioxidant Effects in Aquatic Life : Penconazole-containing fungicides like Topas can enhance the antioxidant potential in goldfish tissues, improving the efficiency of the antioxidant system in fish gills, liver, and kidney (Husak et al., 2017).

  • Agricultural Applications : In safflower plants, penconazole induces stress tolerance mechanisms and increases antioxidant enzyme activities, helping the plants cope better with salt stress. It also enhances the content of carotenoids, anthocyanins, flavonoids, and carbohydrates in these plants (Shaki et al., 2019); (Shaki et al., 2018).

  • Effects on Mammalian Health : Penconazole exposure can induce oxidative stress in rat brain tissues, altering antioxidant status and cholinergic function (Chaâbane et al., 2017). It also has endocrine-disrupting effects and may contribute to thyroid carcinogenesis (Perdichizzi et al., 2014). In mice, penconazole alters the uterine environment, potentially affecting embryogenesis (El-Shershaby et al., 2020).

  • Enantioselective Dissipation : Penconazole's enantiomers dissipate differently in vegetables like cabbage and pakchoi, influencing risk evaluation in food safety (Wang et al., 2014).

  • Human Exposure Biomarkers : Penconazole metabolites in urine, such as PEN-OH and PEN-COOH, serve as biomarkers for monitoring human exposure to this fungicide (Mercadante et al., 2016).

  • Developmental Toxicity in Zebrafish : Exposure to penconazole causes developmental toxicity in zebrafish embryos, including delayed hatching and malformations (İÇOĞLU AKSAKAL & Çiltaş, 2018).

  • Effects on Soil Organisms : Penconazole causes oxidative stress and metabolic disorders in earthworms following soil exposure (Li et al., 2020).

  • Impact on Vineyard Biodiversity : Penconazole significantly affects biodiversity in vineyards and is particularly harmful to isolated yeasts (Cordero-Bueso et al., 2014).

Safety And Hazards

Penconazole is harmful if swallowed and very toxic to aquatic life with long-lasting effects. It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

Penconazole was scheduled at the 47th Session of the CCPR (2015) for periodic re-evaluation of residues by the 2016 JMPR . The ecological safety risks of Penconazole are being evaluated, with studies on bioaccumulation and toxic effects in earthworms .

properties

IUPAC Name

1-[2-(2,4-dichlorophenyl)pentyl]-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl2N3/c1-2-3-10(7-18-9-16-8-17-18)12-5-4-11(14)6-13(12)15/h4-6,8-10H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKBPZYKAUNRMKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CN1C=NC=N1)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8042260
Record name Penconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8042260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Penconazole

CAS RN

66246-88-6
Record name Penconazole
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URL https://commonchemistry.cas.org/detail?cas_rn=66246-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Penconazole [BSI:ISO]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Penconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8042260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[2-(2,4-dichlorophenyl)pentyl]-1H-1,2,4-triazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.231
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PENCONAZOLE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

6.2 g of the 1-[2-(2,4-dichlorophenyl)-pentyl-1,2-diformylhydrazine obtained according to Example 14 are heated, without purification, in 50 ml of formamide at 170° C. for 6 hours. Chromatography of the product obtained yields 1-[2-(2,4-dichlorophenyl)-pentyl]-1H-1,2,4-triazole, the 1H-NMR spectrum of which agrees with the 1H-NMR spectrum of the same compound described in Example 12.
[Compound]
Name
1-[
Quantity
6.2 g
Type
reactant
Reaction Step One
Name
2-(2,4-dichlorophenyl)-pentyl-1,2-diformylhydrazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

5.1 g (0.017 mol) of 1-[2-(2,4-dichlorophenyl)pentyl]-2acetylhydrazine in 10 ml of ethanol and 10 ml of concentrated hydrochloric acid are stirred at 50° C. overnight. The reaction mixture is then distributed between diethyl ether and 2 N sodium hydroxide solution; and the residue after concentration by evaporation is refluxed in 50 ml of absolute ethanol with 5.75 g (0.035 mol) of [3-(dimethylamino)-2-aza-prop-2-en-1-ylidene]-dimethylammonium chloride for 3.5 hours. The reaction solution is then concentrated by evaporation; 50 ml of formamide are added, and the mixture is heated at 170° C. for 1.5 hours. The reaction mixture, to which water has been added, is extracted with diethyl ether, and the residue obtained after concentration by evaporation is chromatographed to yield 4.2 g (84% of theory) of 1-[2-(2,4-dichlorophenyl)-pentyl]-1H-1,2,4-triazole.
Name
1-[2-(2,4-dichlorophenyl)pentyl]-2acetylhydrazine
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5.75 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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